N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. The starting materials might include thieno[3,4-c]pyrazole derivatives and phenylthiazole derivatives. Common synthetic routes may involve:
Cyclization Reactions: Formation of the thieno[3,4-c]pyrazole ring through cyclization of appropriate precursors.
Acylation Reactions: Introduction of the acetamide group via acylation reactions using acyl chlorides or anhydrides.
Coupling Reactions: Coupling of the thieno[3,4-c]pyrazole and phenylthiazole moieties using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the thiazole or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. The presence of heterocyclic rings suggests that it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its heterocyclic structure might impart unique electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure suggests potential interactions through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of thieno[3,4-c]pyrazole and phenylthiazole moieties, which might confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.
Properties
Molecular Formula |
C17H16N4OS2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C17H16N4OS2/c1-21-16(13-9-23-10-14(13)20-21)19-15(22)7-12-8-24-17(18-12)11-5-3-2-4-6-11/h2-6,8H,7,9-10H2,1H3,(H,19,22) |
InChI Key |
BANHMKCGPXRJPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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